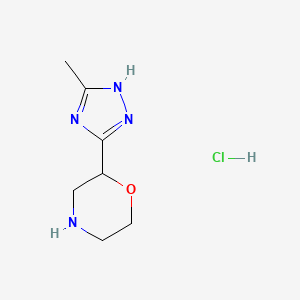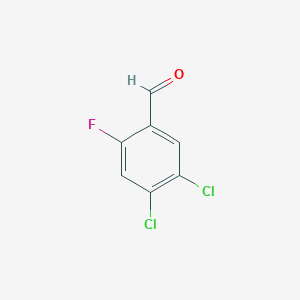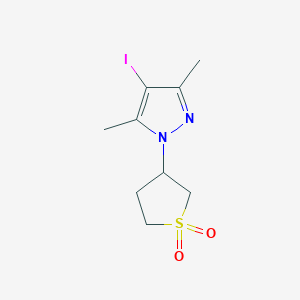
2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring in its structure enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Vorbereitungsmethoden
The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions at elevated temperatures, usually around 170°C, for a specified duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring also show enhanced solubility and bioavailability.
Schiff bases and Mannich bases: These derivatives of triazoles have been studied for their antioxidant and antimicrobial activities.
The uniqueness of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride lies in its combined triazole and morpholine structures, which confer both biological activity and favorable pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMOIAZWCQFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)
![4-Amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2427958.png)
![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427963.png)





![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2427977.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2427979.png)
